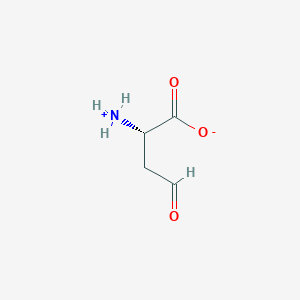
Aspartate semialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspartate semialdehyde (ASA) is an important intermediate in the biosynthesis of amino acids in microorganisms, plants, and some fungi. It is a precursor to several essential amino acids, including lysine, threonine, and methionine. ASA has gained significant attention in scientific research due to its role in metabolic pathways and its potential applications in biotechnology.
Aplicaciones Científicas De Investigación
1. Enzymatic Inhibition and Mechanism of Action
- Aspartic-β-semialdehyde is a potent, rapid, and reversible inhibitor of Escherichia coli l-asparaginase, with a Ki value of 3.6 x 10-6 m. This suggests its potential role in influencing enzyme mechanisms in bacteria (Westerik & Wolfenden, 1974).
2. Role in Amino Acid Biosynthesis
- Aspartate-beta-semialdehyde dehydrogenase is critical in the biosynthesis of L-lysine in Escherichia coli. This enzyme has been purified and characterized, providing insights into its structure and function (Biellmann et al., 1980).
- The trifluoroacetate salt of aspartic acid β-semialdehyde plays an important role in the biosynthesis of L-lysine, L-threonine, and L-methionine (Tudor et al., 1993).
3. Antibiotic Development Potential
- Examination of aspartate-β-semialdehyde dehydrogenase from Gram-positive bacteria like Streptococcus pneumoniae reveals its potential as a target for antibiotic development. The absence of this pathway in mammals makes it an attractive target (Faehnle et al., 2006).
4. Cysteine's Role in Enzymatic Activity
- Research on Escherichia coli has identified an essential cysteine in the activity of aspartate-beta-semialdehyde dehydrogenase. This highlights the importance of specific amino acids in enzyme functionality (Karsten & Viola, 1992).
5. Structural Studies for Drug Design
- Structural analysis of aspartate-beta-semialdehyde dehydrogenase has revealed insights that can aid in the development of antibacterial, herbicidal, and fungicidal agents (Hadfield et al., 1999).
- The structure of a fungal form of aspartate semialdehyde dehydrogenase from Cryptococcus neoformans has been determined, offering potential targets for antimicrobial drug design (Dahal & Viola, 2015).
Propiedades
Número CAS |
15106-57-7 |
|---|---|
Nombre del producto |
Aspartate semialdehyde |
Fórmula molecular |
C4H7NO3 |
Peso molecular |
117.1 g/mol |
Nombre IUPAC |
(2S)-2-azaniumyl-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1 |
Clave InChI |
HOSWPDPVFBCLSY-UHFFFAOYSA-N |
SMILES isomérico |
C(C=O)[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C(C=O)C(C(=O)[O-])[NH3+] |
SMILES canónico |
C(C=O)C(C(=O)[O-])[NH3+] |
Descripción física |
Solid |
Sinónimos |
2-amino-4-oxobutyric acid 3-formyl-L-alanine aspartaldehyde aspartate semialdehyde aspartic acid beta-semialdehyde aspartic beta semialdehyde aspartic semialdehyde aspartic semialdehyde, (+-)-isomer aspartic semialdehyde, (R)-isomer aspartic semialdehyde, (S)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



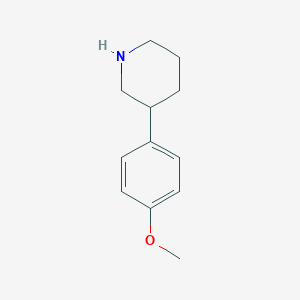

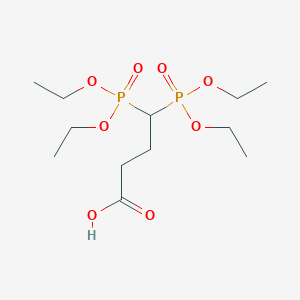
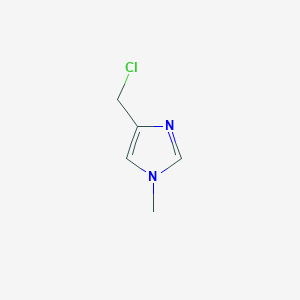

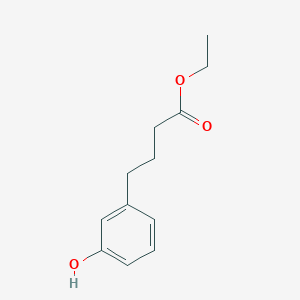
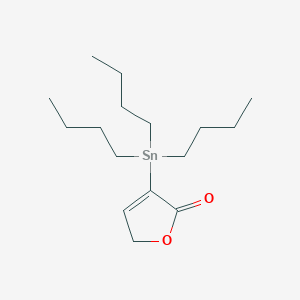
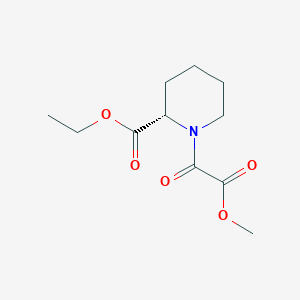
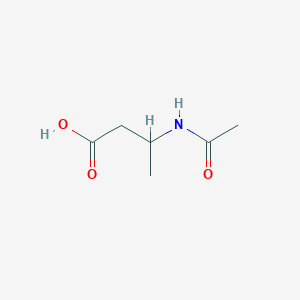
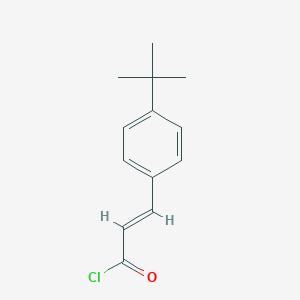
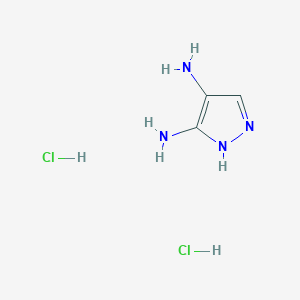
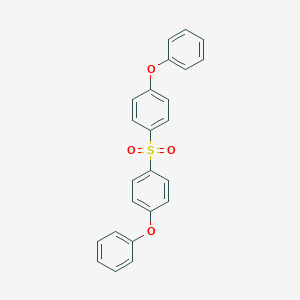

![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)